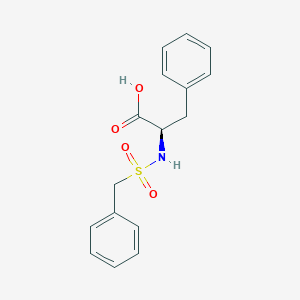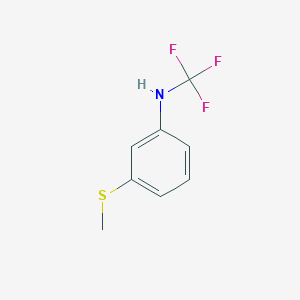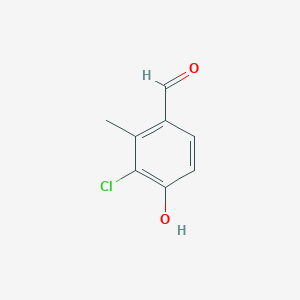
3-Chloro-4-hydroxy-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, featuring a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-2-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated control systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-2-methylbenzoic acid.
Reduction: 3-Chloro-4-hydroxy-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydroxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, leading to variations in chemical behavior.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a methoxy group, differing in both structure and use.
Uniqueness
3-Chloro-4-hydroxy-2-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H7ClO2 |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
3-chloro-4-hydroxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-4,11H,1H3 |
Clé InChI |
ZNCITVQPORVBDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



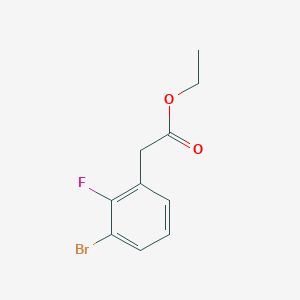
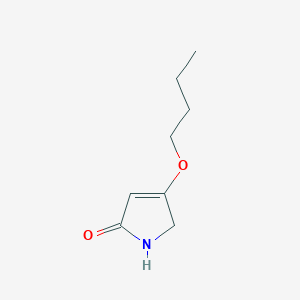
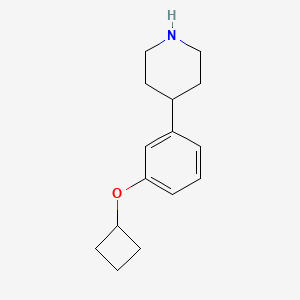
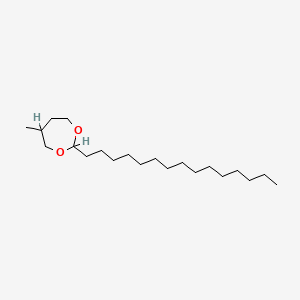
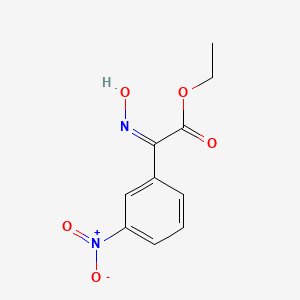
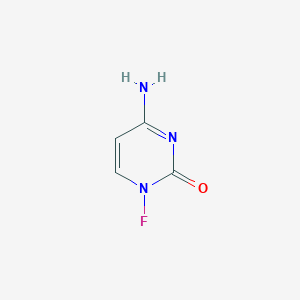

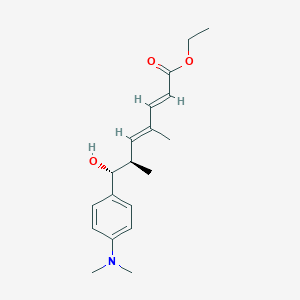
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
